3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid
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Overview
Description
3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid is a heterocyclic compound that features a unique fusion of thiazole and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This binding can result in conformational changes in the target molecule, affecting its activity and interactions with other biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. For instance, this compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in their concentrations and impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity. For example, binding to transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within cellular compartments .
Subcellular Localization
The subcellular localization of 3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria can influence mitochondrial function and energy production, while targeting to the nucleus can affect gene expression and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Functionalized derivatives with various substituents.
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]-triazolo-[4,3-a]pyrazines: These compounds share a similar fused ring structure and are also studied for their biological activities.
1,3,4-Thiadiazoles: These compounds have a similar thiazole ring and exhibit various biological activities.
Uniqueness
3-Methyl-5,6,7,8-tetrahydrothiazolo[3,2-a][1,3]diazepine-2-carboxylic acid is unique due to its specific fusion of thiazole and diazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-7(8(12)13)14-9-10-4-2-3-5-11(6)9/h2-5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFPZHGKCBBUGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NCCCCN12)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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